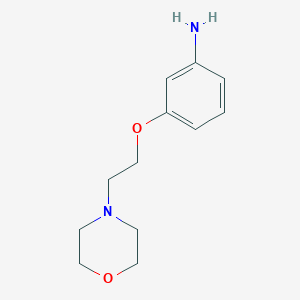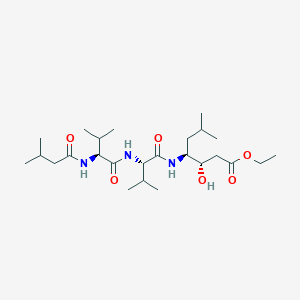
Dehydromiltirone
Overview
Description
Dehydromiltirone is a compound found in the herb of Salvia miltiorrhiza Bge .
Synthesis Analysis
The protective mechanism of Dehydromiltirone in diabetic kidney disease has been revealed through network pharmacology and experimental validation . The study identified the active components of Salvia miltiorrhiza and the disease targets of diabetic kidney disease .Molecular Structure Analysis
Molecular docking and molecular dynamic simulations show that Dehydromiltirone can bind to functional PIK3CA pockets, thereby becoming a possible inhibitor of PIK3CA . The structure was modified, and molecular docking was performed using the AutoDockTools (Version 1.5.7) software .Chemical Reactions Analysis
Dehydromiltirone has been found to have a protective effect against septic AKI . It has been shown to inhibit inflammatory mediators IL-6, IL-1β, TNF-α, and MCP-1 production .Physical And Chemical Properties Analysis
Dehydromiltirone has a molecular formula of C19H20O2 and a molecular weight of 280.4 .Scientific Research Applications
Treatment of Diabetic Kidney Disease
Dehydromiltirone has been found to have a protective mechanism in diabetic kidney disease . It reduces the expression of phenotypic switching markers α-SMA, Col-I, and FN in mesangial cells by downregulating the over-activation of the PI3K-AKT signaling pathway through the inhibition of PIK3CA . In vivo research has shown that DHT can noticeably reduce the level of proteinuria and improve glomerular hypertrophy .
Inhibition of Osteoclast Differentiation
Dehydromiltirone has been found to inhibit osteoclast differentiation in RAW264.7 and bone marrow macrophages by modulating MAPK and NF-κB activity . It reduces the expression of related genes, ultimately inhibiting bone resorption in vitro .
Treatment of Osteoporosis
Dehydromiltirone has been suggested as a potential treatment for osteoporosis . It was found to be involved in peptide tyrosine phosphorylation, cell surface receptor tyrosine kinase signaling pathways, and MAPK signaling pathways . The binding of DHT to MAPK14 was more stable than other proteins, suggesting that DHT may affect osteoclast formation through the MAPK signaling pathway .
Mechanism of Action
Target of Action
Dehydromiltirone, an active component of Salvia miltiorrhiza (SM), primarily targets PIK3CA . PIK3CA is a critical component of the PI3K-AKT signaling pathway , which plays a significant role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
Dehydromiltirone interacts with its target, PIK3CA, by binding to its functional pockets . This binding potentially inhibits PIK3CA, thereby downregulating the over-activation of the PI3K-AKT signaling pathway .
Biochemical Pathways
The primary biochemical pathways affected by Dehydromiltirone are the PI3K-AKT signaling pathway and the AGE-RAGE signaling pathway in diabetes complications . By inhibiting PIK3CA, Dehydromiltirone reduces the over-activation of the PI3K-AKT signaling pathway . This pathway is crucial for many cellular processes, including cell growth and survival .
Result of Action
Dehydromiltirone’s action results in the reduction of the expression of phenotypic switching markers α-SMA, Col-I, and FN in mesangial cells . This effect is achieved by downregulating the over-activation of the PI3K-AKT signaling pathway through the inhibition of PIK3CA . In a diabetic kidney disease (DKD) mouse model, Dehydromiltirone was found to reduce proteinuria and improve glomerular hypertrophy .
Future Directions
properties
IUPAC Name |
8,8-dimethyl-2-propan-2-yl-7H-phenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-11(2)14-10-12-7-8-15-13(6-5-9-19(15,3)4)16(12)18(21)17(14)20/h5-8,10-11H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRLDPKLRMEKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C3=C(C=C2)C(CC=C3)(C)C)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151273 | |
| Record name | Dehydromiltirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydromiltirone | |
CAS RN |
116064-77-8 | |
| Record name | Dehydromiltirone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116064778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydromiltirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDROMILTIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPP9EW3OBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known mechanisms of action for Dehydromiltirone (DHT)?
A1: DHT has been shown to exert its effects through multiple pathways. Studies suggest that DHT can inhibit the phenotypic switching of mesangial cells by targeting the PIK3CA signaling pathway []. It has also demonstrated the ability to modulate MAPK and NF-κB activity, impacting osteoclast differentiation []. Furthermore, research indicates DHT may protect against liver injury by inhibiting p38 and NFκB signaling in Kupffer cells [].
Q2: What is the molecular formula and weight of Dehydromiltirone?
A2: Dehydromiltirone has a molecular formula of C20H22O5 and a molecular weight of 342.39 g/mol.
Q3: Can you elaborate on the structural features of DHT and their relation to its antioxidant activity?
A3: DHT belongs to the abietane-type diterpenoid quinone family. Quantum chemical calculations suggest that DHT, like other quinone antioxidants, may exert its antioxidant effects by forming stable complex radicals with carbon-centered radicals in fats []. This interaction helps to retard lipid rancidity. The specific structural features of DHT, such as its quinone moiety and the presence of specific functional groups, contribute to its ability to scavenge free radicals and protect against oxidative damage.
Q4: What in vitro models have been used to investigate the effects of DHT?
A4: Researchers have utilized various in vitro models to study DHT's effects. These include:* Human Mesangial Cells (HMCs): DHT has been shown to reduce the expression of phenotypic switching markers (α-SMA, Col-I, and FN) in HMCs, suggesting its potential in addressing diabetic kidney disease [].* RAW264.7 and Bone Marrow Macrophages: In these models, DHT exhibited an inhibitory effect on osteoclast differentiation, suggesting its potential in osteoporosis treatment [].* HK-2 Cells: Pretreatment with DHT protected HK-2 cells from LPS-induced injury, decreasing oxidative stress, mitochondrial dysfunction, and apoptosis [].
Q5: How effective is DHT in in vivo models of disease?
A5: DHT has shown promising results in several in vivo models:
- Diabetic Kidney Disease (DKD) Mouse Model: DHT administration improved renal function, reduced proteinuria, and ameliorated glomerular hypertrophy [].
- Sepsis-Induced AKI Mouse Model: Pretreatment with DHT protected against renal function loss and tissue damage induced by CLP surgery. It also attenuated the production of inflammatory mediators (IL-6, IL-1β, TNF-α, MCP-1) [].
- Rat Model of Post-Hypoxie Cardiac Contractile Force Recovery: Tanshindiol B, a related compound, significantly improved cardiac contractile force recovery following hypoxic perfusion and reoxygenation [].
Q6: Have any studies investigated the potential of DHT in treating thrombotic diseases?
A6: While not directly investigated in clinical trials, network pharmacological analysis suggests that DHT, along with other compounds found in Salvia miltiorrhiza, may hold potential for treating thrombotic diseases. This prediction stems from its potential to interact with targets involved in pathways related to the endocrine system, signal transduction, cell motility, environmental adaptation, and the nervous system [].
Q7: What is the historical context of Dehydromiltirone research?
A7: DHT was first isolated and characterized from the roots of Salvia prionitis Hance []. Since then, research has expanded to explore its various pharmacological activities, including its antioxidant, anti-inflammatory, and cytoprotective effects in various disease models [, , , , ].
Q8: What are the limitations of current Dehydromiltirone research?
A8: While promising, current research on DHT has limitations. Most studies are preclinical, utilizing in vitro and in vivo models. Further research, including well-designed clinical trials, is necessary to determine its efficacy and safety in humans. Additionally, a comprehensive understanding of its pharmacokinetic properties, potential drug interactions, long-term effects, and optimal dosage regimens is crucial for its clinical translation.
Q9: Are there any analytical methods for identifying and quantifying Dehydromiltirone?
A9: Yes, researchers have successfully utilized ultra-high-performance liquid chromatography coupled with linear ion trap-Orbitrap mass spectrometry (UHPLC-LTQ-Orbitrap MS) for the rapid identification and quantification of DHT in complex mixtures, particularly from Salvia miltiorrhiza []. This advanced analytical technique allows for sensitive and specific detection of DHT, enabling researchers to study its presence and abundance in various samples.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[[(2S)-4-methyl-1-oxo-1-[[(2S)-2-[[2-oxo-4-(trifluoromethyl)-1H-quinolin-7-yl]amino]-3-phenylpropanoyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B51246.png)




![4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B51257.png)

![2-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B51264.png)





